molecular formula C12H19FN2O3S B2885558 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride CAS No. 2249005-58-9

6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride

Cat. No.: B2885558
CAS No.: 2249005-58-9
M. Wt: 290.35
InChI Key: XNCCRGYTIMVOGY-UHFFFAOYSA-N
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Description

6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is a synthetic organic compound with the molecular formula C12H19FN2O3S This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl fluoride group and an amino group attached to a hydroxy-dimethylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced via sulfonylation reactions, often using reagents like sulfuryl fluoride (SO2F2) under controlled conditions.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridine derivative.

    Hydroxy-Dimethylpentyl Chain Addition: The hydroxy-dimethylpentyl chain is attached via alkylation reactions, using reagents such as alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the fluoride ion.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols, often in polar aprotic solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Sulfonamides, sulfonate esters.

Scientific Research Applications

Chemistry

In chemistry, 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It serves as a probe to investigate biochemical pathways and enzyme mechanisms.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects, such as enzyme inhibition in disease pathways. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride exerts its effects involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The hydroxy-dimethylpentyl chain and pyridine ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonamide
  • 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonic acid
  • 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl chloride

Uniqueness

Compared to similar compounds, 6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[(5-hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O3S/c1-12(2,6-3-7-16)9-15-11-5-4-10(8-14-11)19(13,17)18/h4-5,8,16H,3,6-7,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCCRGYTIMVOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CNC1=NC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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